4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide
CAS No.: 946215-17-4
Cat. No.: VC6722330
Molecular Formula: C22H22ClN3O2
Molecular Weight: 395.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946215-17-4 |
|---|---|
| Molecular Formula | C22H22ClN3O2 |
| Molecular Weight | 395.89 |
| IUPAC Name | 4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)butanamide |
| Standard InChI | InChI=1S/C22H22ClN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
| Standard InChI Key | NBLPZOZIUHKWAP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s molecular formula is C22H22ClN3O2, with a molecular weight of 395.9 g/mol . Key structural features include:
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A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).
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A 4-chlorophenyl group at the 3-position of the pyridazinone ring.
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A butanamide chain linking the pyridazinone to a 2,5-dimethylphenyl group.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O2 |
| Molecular Weight | 395.9 g/mol |
| CAS Number | 946215-17-4 |
| Substituents | 4-Chlorophenyl, 2,5-Dimethylphenyl |
The presence of electron-withdrawing chlorine atoms and hydrophobic methyl groups likely influences its reactivity and bioavailability .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include ensuring regioselectivity during pyridazinone substitution and achieving high yields in amide bond formation. Solvent choice (e.g., dimethylformamide or tetrahydrofuran) and catalysts (e.g., HATU or EDCI) are critical for optimizing reaction efficiency.
Applications in Drug Development
The compound’s modular structure allows for derivatization to enhance pharmacokinetic properties. Potential applications include:
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Anti-inflammatory agents: Targeting COX-2 or PDE4.
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Oncology therapeutics: As kinase inhibitors or apoptosis inducers.
Challenges and Future Research Directions
Knowledge Gaps
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Target identification: High-throughput screening is needed to elucidate precise molecular targets.
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In vivo efficacy: Animal studies are required to validate therapeutic potential.
Synthetic Improvements
Developing greener synthesis methods (e.g., microwave-assisted reactions) could reduce environmental impact.
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